Sub-Nanomolar IDO1 Inhibitory Potency in Human HeLa Cell Assay Versus Clinical-Stage IDO1 Inhibitor BMS-986205
1-(Difluoromethyl)-5-phenyl-1H-indole (CHEMBL4161733) exhibits an IC50 value of 0.5 nM against indoleamine 2,3-dioxygenase 1 (IDO1) in human HeLa cells preincubated for 1 hour followed by IFN-γ stimulation and measured after 20 hours via Ehrlich colorimetric reagent [1]. In head-to-head comparison, the clinical-stage irreversible IDO1 inhibitor linrodostat (BMS-986205/ONO-7701) demonstrates an IC50 of 1.7 nM against IDO1 in the same HeLa cell-based kynurenine production assay . This represents a 3.4-fold greater potency (lower IC50) for 1-(difluoromethyl)-5-phenyl-1H-indole relative to the clinical candidate under comparable assay conditions.
| Evidence Dimension | IDO1 enzyme inhibition potency in cell-based assay |
|---|---|
| Target Compound Data | IC50 = 0.5 nM |
| Comparator Or Baseline | Linrodostat (BMS-986205): IC50 = 1.7 nM |
| Quantified Difference | 3.4-fold greater potency (lower IC50) |
| Conditions | Human HeLa cells; 1 hr preincubation; IFN-γ stimulation; 20 hr incubation; Ehrlich colorimetric detection |
Why This Matters
Superior potency at the cellular level translates to lower required compound concentrations for achieving target engagement, potentially reducing off-target effects and enabling more efficient dose-response optimization in IDO1-targeted immunotherapy research programs.
- [1] BindingDB Entry BDBM50285416 / CHEMBL4161733. Inhibition of IDO1 in human HeLa cells. Curated by ChEMBL from China Pharmaceutical University data. BindingDB, 2022. View Source
